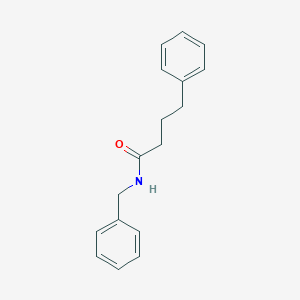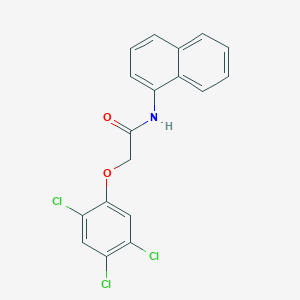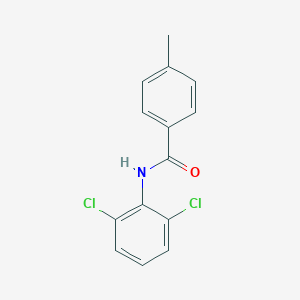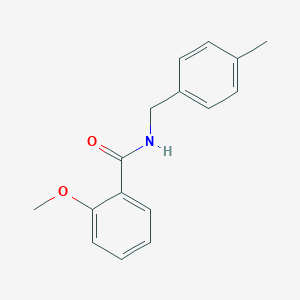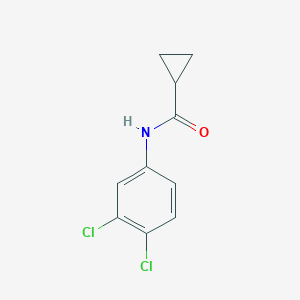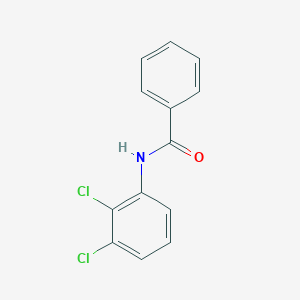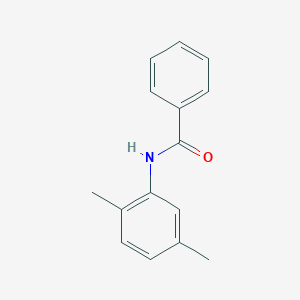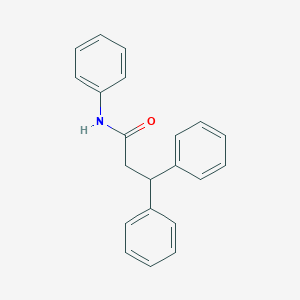
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 79099-00-6 . It has a molecular weight of 291.39 . The IUPAC name for this compound is tert-butyl 4- (2-aminoanilino)-1-piperidinecarboxylate . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 111-112 degrees Celsius .Applications De Recherche Scientifique
NMR Studies of Macromolecular Complexes
This compound is utilized as a probe in NMR (Nuclear Magnetic Resonance) spectroscopy to study macromolecular complexes . The tert-butyl group attached to proteins or complexes can be observed with high sensitivity, which is particularly beneficial for analyzing large biomolecular assemblies that have limited stability or solubility.
Peptide Chemical Synthesis
The tert-butyl ester of amino acids, including derivatives of this compound, is extensively used in peptide chemical synthesis . It serves as a masked carboxyl group surrogate, allowing for the preparation of non-standard protected amino acid derivatives that are crucial for protein modification and the synthesis of complex peptides.
PROTAC Development
The structure of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate makes it useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of drugs that target proteins for degradation, offering a new approach to drug discovery.
Organic Synthesis
In organic synthesis, the tert-butyl group is often employed as a protecting group for carboxylic acids and alcohols . This compound, with its tert-butyl ester functionality, can be used to protect the carboxylic acid moiety during synthetic procedures, enhancing the efficiency of the synthesis process.
Targeted Protein Degradation
As a part of targeted protein degradation strategies, this compound can be incorporated into molecules designed to bind and induce the degradation of specific proteins within the cell . This application is significant in the treatment of diseases where the removal of certain proteins is beneficial.
Bioconjugation Techniques
The amino group present in the compound allows for bioconjugation with other biomolecules or synthetic polymers . This is particularly useful in creating targeted drug delivery systems, diagnostic tools, and in the development of biomaterials.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLRAYZVIBFRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624072 | |
| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
CAS RN |
199105-03-8 | |
| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


